molecular formula C10H11BrFN B2814321 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1861258-47-0

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2814321
CAS RN: 1861258-47-0
M. Wt: 244.107
InChI Key: OTVRFBVNONIQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of tetrahydroisoquinoline . It’s used as a pharmaceutical intermediate . It’s related to a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.08 . The storage temperature is 4 degrees Celsius . The InChI code is 1S/C9H9BrFN/c10-9-7-5-12-4-3-6 (7)1-2-8 (9)11/h1-2,12H,3-5H2 .

Scientific Research Applications

Safety and Hazards

The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is not well-studied. As a member of the THIQ class, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

THIQ compounds are known to influence various biochemical pathways, but the exact pathways and downstream effects for this specific compound remain to be elucidated .

Result of Action

As a THIQ compound, it may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders . .

Action Environment

The action, efficacy, and stability of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s storage temperature is recommended to be 4°C . .

properties

IUPAC Name

8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVRFBVNONIQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

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